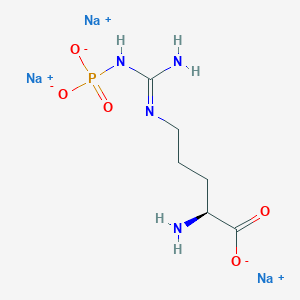
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane is an organosilicon compound with the molecular formula C₈H₁₆F₄O₄Si. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is a clear, colorless liquid that is slightly soluble in water and has a high boiling point.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane typically involves the reaction of silicon-based compounds with organic reagents. One common method includes the reaction of trimethoxysilane with 3-(1,1,2,2-tetrafluoroethoxy)propyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating or using a dehydrating agent.
Substitution: Requires the use of appropriate nucleophiles and reaction conditions, such as elevated temperatures or the presence of a catalyst.
Major Products Formed
Silanols: Formed during hydrolysis.
Siloxanes: Result from the condensation of silanols.
Substituted Silanes: Produced through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent in polymer chemistry.
Biology: Employed in the modification of surfaces for biological assays and as a reagent in the synthesis of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Wirkmechanismus
The mechanism of action of Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. These bonds contribute to the compound’s ability to form stable, cross-linked networks, which are essential for its applications in coatings and adhesives. The presence of the tetrafluoroethoxy group enhances the compound’s chemical resistance and hydrophobicity, making it suitable for use in harsh environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: A simpler analog with three methoxy groups attached to a silicon atom.
Triethoxysilane: Similar to Trimethoxysilane but with ethoxy groups instead of methoxy groups.
Trimethoxy(3-(oxiran-2-ylmethoxy)propyl)silane: Contains an oxirane group, which imparts different reactivity compared to the tetrafluoroethoxy group.
Uniqueness
Trimethoxy(3-(1,1,2,2-tetrafluoroethoxy)propyl)silane stands out due to the presence of the tetrafluoroethoxy group, which imparts unique properties such as enhanced chemical resistance and hydrophobicity. These characteristics make it particularly valuable in applications where durability and resistance to harsh conditions are required.
Eigenschaften
CAS-Nummer |
93804-21-8 |
|---|---|
Molekularformel |
C8H16F4O4Si |
Molekulargewicht |
280.29 g/mol |
IUPAC-Name |
trimethoxy-[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane |
InChI |
InChI=1S/C8H16F4O4Si/c1-13-17(14-2,15-3)6-4-5-16-8(11,12)7(9)10/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
XUOZHRJNKBRTEC-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CCCOC(C(F)F)(F)F)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



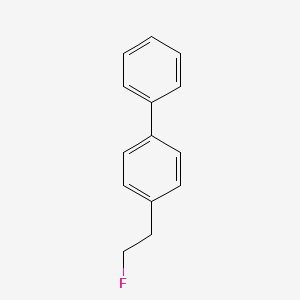
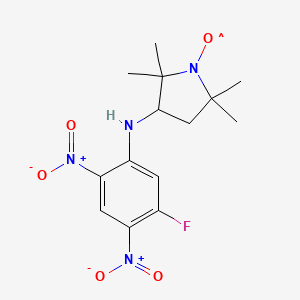
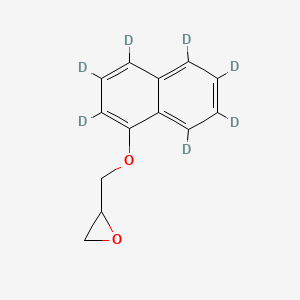
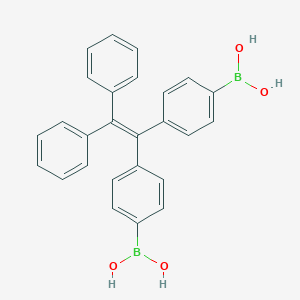
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
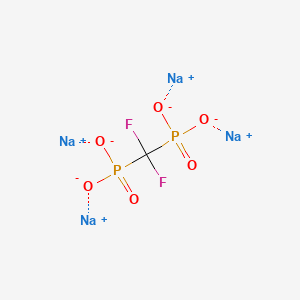
![3-[[5-[(Dimethylamino)carbony pyrrolidinyl] thio]-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, (4-nitrophenyl)methyl ester](/img/structure/B13404860.png)
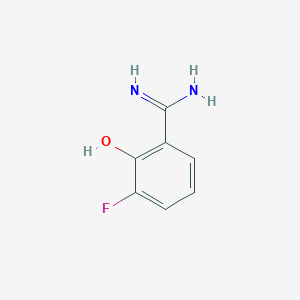
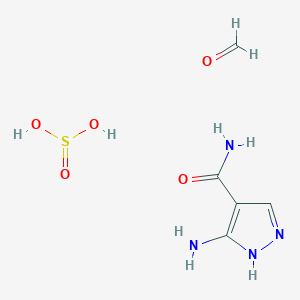
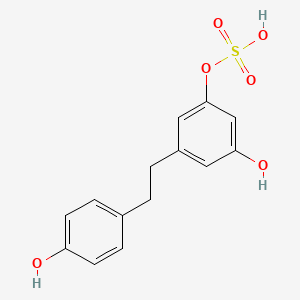
![5-[[(2-Hydroxyethoxy)methyl]amino]-2-amino-2,3-dihydro-4H-imidazol-4-one](/img/structure/B13404873.png)
